molecular formula C19H16ClN7O B2957388 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005951-21-2

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2957388
CAS No.: 1005951-21-2
M. Wt: 393.84
InChI Key: RKBCVDKUXNBGSE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrolopyrimidine . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. It includes a pyrazole ring bound to a phenyl group, a pyrimidin ring, and a cyclopropane carboxamide group . The exact structure can be determined using techniques such as X-ray diffraction .

Scientific Research Applications

Antimicrobial and Anticancer Applications

1. Antimicrobial and Anticancer Potential
Compounds related to N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide have demonstrated significant potential in antimicrobial and anticancer applications. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown higher anticancer activity compared to the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Material Science Applications

2. Use in Polyamides and Polyimides
Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been developed. These materials, derived from compounds similar to this compound, show promise due to their solubility in various organic solvents and high thermal stability, indicating potential applications in material science (Kim et al., 2016).

Synthesis and Structural Studies

3. Development of Pyrazolo[3,4-d]pyrimidine Derivatives
Synthesis and structural analysis of pyrazolo[3,4-d]pyrimidine derivatives have been a significant focus, with research detailing various synthetic routes and characterizations. These studies contribute to understanding the chemistry and potential applications of these compounds in various fields, including medicinal chemistry (Harb, Abbas, & Mostafa, 2005).

Molecular Interaction Studies

4. Molecular Interaction and Receptor Affinity
Molecular interaction studies, including those related to adenosine receptor affinity, have been conducted on pyrazolo[3,4-d]pyrimidine analogues. These studies help in understanding the binding dynamics and receptor interactions of these compounds, which is crucial for drug design and development (Harden, Quinn, & Scammells, 1991).

Biological Activity Evaluation

5. Biological Activity Evaluation
Synthesis of new tetrahydropyrimidine-2-thiones and their derivatives has been explored, with these compounds evaluated for their antimicrobial activities. Such research highlights the potential biological applications of pyrazolo[3,4-d]pyrimidine derivatives and related compounds (Akbari et al., 2008).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, detailed analysis of its molecular structure, investigation of its reactivity, elucidation of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, its safety profile and potential applications in various fields could be explored .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, exerting its effects through these interactions . It has been found to have good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Cellular Effects

N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of the compound can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to determine how the compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN7O/c1-11-8-16(24-19(28)12-2-3-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-6-4-13(20)5-7-14/h4-10,12H,2-3H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBCVDKUXNBGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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